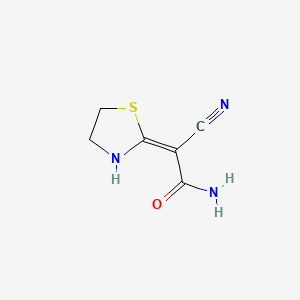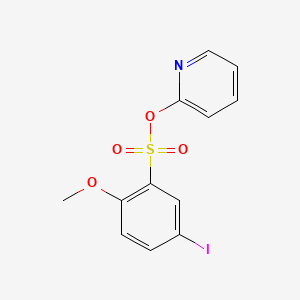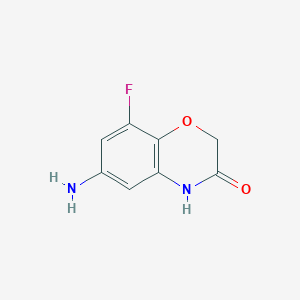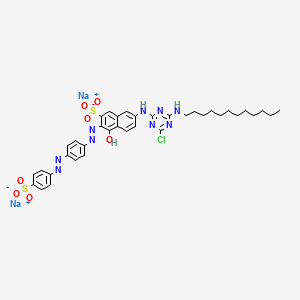
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(2,5-di(hexyloxy)cyanoterephthalylidene), also known as CN-PPV, is an electron conducting polymer (n-type) that is a cyano-derivative of poly(phenylenevinylene) (PPV). It can be used in combination with other PPVs for organic photovoltaics .
Physical And Chemical Properties Analysis
CN-PPV is a solid material with N-type semiconductor properties, having a mobility of approximately 10^-5 cm^2/V·s . It’s also noted that the optical properties of CN-PPV thin films can be influenced by the type of substrate used .Applications De Recherche Scientifique
Optical Applications
Conjugated polymers (CPs) like CN-PPV play a major role in optical applications due to their unique properties . They have excellent mechanical and semiconductor properties, as well as high brightness, photostability, low toxicity, low cost, flexibility, and high strength .
Thin Film Fabrication
CN-PPV can be used to create thin films by spin coating technique on various substrates such as fluorine-doped tin oxide (FTO) and quartz . These thin films have been found to exhibit similar functional groups .
Optoelectronic and Photonic Devices
The unique properties of CN-PPV make it suitable for the creation of optoelectronic and photonic devices . These devices integrate different light functions such as modulation, generation, switching, and detection inside the optical waveguide structure created on the substrates .
Nonlinear Optical (NLO) Thin Films
The variations in optical characteristics of CN-PPV, coupled with changes in structure and morphology, open the way for the creation of nonlinear optical (NLO) thin films with enhanced performance .
Organic Photovoltaics
CN-PPV can be used in combination with other PPVs for organic photovoltaics . This application takes advantage of the electron conducting properties of CN-PPV .
Polymeric Light Emitting Diodes (PLEDs)
CN-PPV can be used in the formation of conducting films for the fabrication of polymeric light emitting diodes (PLEDs) . This application leverages the light emitting properties of CN-PPV .
Photovoltaic Cells
In addition to PLEDs, CN-PPV can also be used in the fabrication of photovoltaic cells . This application makes use of the unique light absorption and emission structures of CN-PPV .
Safety And Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of POLY(2,5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) can be achieved through a polycondensation reaction of 2,5-di(hexyloxy)terephthalic acid. The reaction can be carried out in the presence of a catalyst and a suitable solvent.", "Starting Materials": ["2,5-di(hexyloxy)terephthalic acid", "Catalyst", "Solvent"], "Reaction": ["Step 1: Dissolve 2,5-di(hexyloxy)terephthalic acid in a suitable solvent.", "Step 2: Add a catalyst to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Cool the solution to room temperature.", "Step 5: Precipitate the polymer by adding a non-solvent.", "Step 6: Collect the polymer by filtration and wash with a suitable solvent.", "Step 7: Dry the polymer under vacuum."] } | |
Numéro CAS |
151897-69-7 |
Nom du produit |
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI |
Formule moléculaire |
(C42H58N2O4)n |
Poids moléculaire |
0 |
Synonymes |
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI& |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1175830.png)

![NCGC00384826-01_C46H58N6O14_(1S,4R,7S,10S,13S,16S)-10-(4-Methoxybenzyl)-4,7,9,13,15,29-hexamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-18,20,23(31),24,26,32-hexaen-24-yl beta-D-glucopyranoside](/img/structure/B1175841.png)
